molecular formula C10H7N3 B372669 3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 75449-34-2

3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B372669
CAS No.: 75449-34-2
M. Wt: 169.18g/mol
InChI Key: SSCWVEDEMZHGGT-UHFFFAOYSA-N
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Description

5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound. This compound features a fused ring system that includes pyridine and pyrrole rings. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine can be achieved through various methods, including cyclization and ring annulation. One common approach involves the reaction of vanadiumoxy acetylacetonate with 2,2′-dipyridine amine and zinc chloride, followed by heating at 160°C for four days .

Industrial Production Methods

While specific industrial production methods for 5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine are not well-documented, the general principles of large-scale synthesis of nitrogen-containing heterocycles would apply. This typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce dihydropyridine derivatives .

Scientific Research Applications

5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and other scientific research .

Properties

IUPAC Name

3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-3-7-9(11-5-1)10-8(13-7)4-2-6-12-10/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCWVEDEMZHGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2)C=CC=N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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